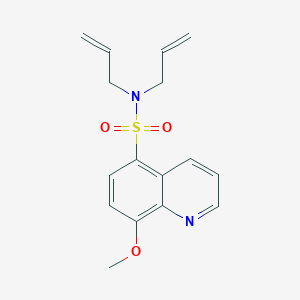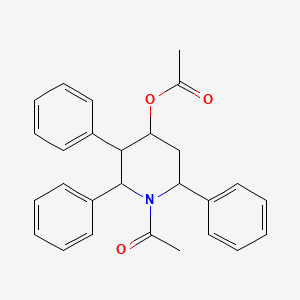
2,1,3-Benzoselenadiazol-5-yl(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZOYL-2,1,3-BENZOSELENADIAZOLE is an organoselenium compound with the molecular formula C13H8N2OSe. It is a derivative of 2,1,3-benzoselenadiazole, which is known for its unique properties and applications in various fields such as organic synthesis, optoelectronics, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-2,1,3-BENZOSELENADIAZOLE typically involves the reaction of 2,1,3-benzoselenadiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
The process may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-2,1,3-BENZOSELENADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-BENZOYL-2,1,3-BENZOSELENADIAZOLE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BENZOYL-2,1,3-BENZOSELENADIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoselenadiazole: The parent compound, known for its optoelectronic properties.
2,1,3-Benzothiadiazole: A sulfur analog with similar electronic properties but different reactivity.
5-Bromo-2,1,3-benzothiadiazole: A halogenated derivative used in organic synthesis and materials science.
Uniqueness
5-BENZOYL-2,1,3-BENZOSELENADIAZOLE is unique due to the presence of both benzoyl and selenadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8N2OSe |
|---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
2,1,3-benzoselenadiazol-5-yl(phenyl)methanone |
InChI |
InChI=1S/C13H8N2OSe/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)15-17-14-11/h1-8H |
InChI Key |
RQTVFTLQGUCIGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=N[Se]N=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate](/img/structure/B11507907.png)
![4-fluoro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11507910.png)

![2-{3-[2-(Adamantan-1-YL)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11507918.png)
![2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11507920.png)
![1-(1,2,3,4,4a,9b-Hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-2-(1-piperidinyl)ethanone](/img/structure/B11507925.png)
![1,3-Benzodioxol-5-yl[6-(4-methoxyphenyl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone](/img/structure/B11507926.png)

![6,8-dichloro-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11507933.png)
![N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide](/img/structure/B11507937.png)
![Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B11507941.png)
![12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11507946.png)
![Ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11507947.png)
![7-cyclohexyl-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11507962.png)
